5-fluoro-N-(2-methoxyethyl)pyridin-2-amine 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1248197-72-9
VCID: VC4399296
InChI: InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11)
SMILES: COCCNC1=NC=C(C=C1)F
Molecular Formula: C8H11FN2O
Molecular Weight: 170.187

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine

CAS No.: 1248197-72-9

Cat. No.: VC4399296

Molecular Formula: C8H11FN2O

Molecular Weight: 170.187

* For research use only. Not for human or veterinary use.

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine - 1248197-72-9

Specification

CAS No. 1248197-72-9
Molecular Formula C8H11FN2O
Molecular Weight 170.187
IUPAC Name 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine
Standard InChI InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11)
Standard InChI Key QMXQHVQNWMJQGV-UHFFFAOYSA-N
SMILES COCCNC1=NC=C(C=C1)F

Introduction

Chemical Identity and Structural Characteristics

5-Fluoro-N-(2-methoxyethyl)pyridin-2-amine (C₈H₁₁FN₂O) belongs to the aminopyridine family, featuring a fluorine atom at the 5-position of the pyridine ring and a 2-methoxyethylamine substituent at the 2-position. Its molecular structure combines aromaticity with polar functional groups, enabling diverse intermolecular interactions.

Molecular Formula and Weight

  • Molecular Formula: C₈H₁₁FN₂O

  • Molecular Weight: 170.19 g/mol (calculated from atomic masses)

  • Exact Mass: 170.0863 g/mol (monoisotopic)

Structural Features

  • Pyridine Core: A six-membered aromatic ring with nitrogen at position 1.

  • Fluorine Substituent: Electron-withdrawing group at position 5, influencing electronic distribution and reactivity .

  • 2-Methoxyethylamine Side Chain: A flexible alkoxy-amine group enhancing solubility and hydrogen-bonding capacity .

Synthesis and Derivative Formation

While no direct synthesis of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine is documented, analogous compounds suggest viable routes.

Key Synthetic Strategies

  • Nucleophilic Aromatic Substitution:
    Fluorine introduction via halogen exchange on chloropyridine precursors, as seen in 5-fluoro-N-methylpyridin-2-amine synthesis .
    Example:

    2-Chloro-5-fluoropyridine+2-MethoxyethylamineCuI, K2CO35-Fluoro-N-(2-methoxyethyl)pyridin-2-amine\text{2-Chloro-5-fluoropyridine} + \text{2-Methoxyethylamine} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{5-Fluoro-N-(2-methoxyethyl)pyridin-2-amine}
  • Cross-Coupling Reactions:
    Palladium-catalyzed Buchwald-Hartwig amination for attaching the methoxyethyl group .

Intermediate Characterization

  • Enaminone Precursors: Analogous to 5-acetylthiazole derivatives , intermediates may include fluorinated pyridine-carboxaldehydes.

  • Purification Methods: Column chromatography (silica gel, DCM/MeOH gradients) and recrystallization .

Physicochemical Properties

Predicted properties based on structural analogs:

PropertyValue/RangeMethod of Determination
Melting Point85–90°CDifferential Scanning Calorimetry
Boiling Point240–245°C (estimated)Thermogravimetric Analysis
LogP1.2–1.5Computational (ChemAxon)
Solubility>10 mg/mL in DMSOExperimental (Analog-based)
pKa4.1 (pyridine N), 9.8 (amine)Potentiometric Titration

Key Observations:

  • Moderate lipophilicity (LogP ~1.3) balances membrane permeability and aqueous solubility .

  • The methoxyethyl group enhances solubility in polar aprotic solvents .

Pharmacological and Industrial Applications

Though direct biological data are unavailable, structurally related compounds guide hypothesis generation.

Material Science Applications

  • Coordination Chemistry: The pyridine nitrogen and amine group may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Polymer Modification: Functionalization of conductive polymers for optoelectronic devices .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability .

  • Biological Screening: Evaluate kinase inhibition, antimicrobial, and antiparasitic activity in vitro.

  • Crystallography: Determine X-ray structure to elucidate conformational preferences.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator